molecular formula C19H20O5 B12608928 2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol CAS No. 917591-59-4

2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol

Katalognummer: B12608928
CAS-Nummer: 917591-59-4
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: MDOJAYLHBDMCHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol is an organic compound with a complex structure that includes methoxy and phenol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 5,6,7-trimethoxyindan-1-one with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF), followed by heating the mixture at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The methoxy and phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. Additionally, the methoxy groups can participate in hydrophobic interactions, influencing the compound’s bioavailability and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-5-(5,6,7-trimethoxy-1H-inden-3-yl)phenol is unique due to its indene core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets that are not possible with simpler phenolic compounds.

Eigenschaften

CAS-Nummer

917591-59-4

Molekularformel

C19H20O5

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-methoxy-5-(4,5,6-trimethoxy-3H-inden-1-yl)phenol

InChI

InChI=1S/C19H20O5/c1-21-16-8-5-11(9-15(16)20)12-6-7-13-14(12)10-17(22-2)19(24-4)18(13)23-3/h5-6,8-10,20H,7H2,1-4H3

InChI-Schlüssel

MDOJAYLHBDMCHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2=CCC3=C(C(=C(C=C32)OC)OC)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.